molecular formula C9H6ClNO B1313943 1H-Indole-3-carbonyl chloride CAS No. 59496-25-2

1H-Indole-3-carbonyl chloride

Cat. No. B1313943
CAS RN: 59496-25-2
M. Wt: 179.6 g/mol
InChI Key: IIJFYTVJRDKVCI-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonyl chloride is a chemical compound with the CAS Number: 59496-25-2 . It has a molecular weight of 179.61 . The IUPAC name for this compound is 1H-indole-3-carbonyl chloride . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .


Synthesis Analysis

Indole derivatives are crucial in medicinal chemistry and play a significant role in cell biology . They are essential and efficient chemical precursors for generating biologically active structures . The synthesis of indole derivatives has attracted the attention of the chemical community . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

1H-INDOLE-3-CARBONYL CHLORIDE contains total 19 bond(s); 13 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 acyl halogenide(s) (aromatic) and 1 Pyrrole(s) .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They play a vital role as precursors for the synthesis of various heterocyclic derivatives . A direct, rapid, and one-step protocol was designed for the preparation of carbazoles using 2-methyl-indole-3-carbaldehydes and enals through a [4+2] cycloaddition/dehydration/oxidative aromatization cascade .


Physical And Chemical Properties Analysis

The physical form of 1H-Indole-3-carbonyl chloride is a powder . It has a melting point of 125-130 degrees Celsius .

Scientific Research Applications

Application 1: Multicomponent Reactions (MCRs)

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
  • Methods of Application : These compounds are used in Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
  • Results or Outcomes : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Application 2: Synthesis of Biologically Active Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Application 3: Synthesis of Pharmaceutically Active Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives .
  • Methods of Application : Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .
  • Results or Outcomes : This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

Application 4: Anti-inflammatory Activities

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .
  • Methods of Application : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol (27) .
  • Results or Outcomes : This compound showed significant anti-inflammatory activity .

Application 5: Antiviral Activities

  • Scientific Field : Virology
  • Summary of the Application : Indole derivatives have shown significant antiviral activities .
  • Methods of Application : The specific methods of application can vary depending on the type of virus and the specific indole derivative being used .
  • Results or Outcomes : The outcomes of these applications have shown promising results in inhibiting the replication of various viruses .

Application 6: Antimicrobial Activities

  • Scientific Field : Microbiology
  • Summary of the Application : Indole derivatives have been found to possess antimicrobial activities .
  • Methods of Application : These compounds can be used in the treatment of various bacterial and fungal infections .
  • Results or Outcomes : They have shown effectiveness in inhibiting the growth of various microorganisms .

Safety And Hazards

The safety information for 1H-Indole-3-carbonyl chloride includes pictograms GHS05, GHS07 . The signal word is Danger . Hazard statements include H302, H314, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1H-indole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJFYTVJRDKVCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495407
Record name 1H-Indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-carbonyl chloride

CAS RN

59496-25-2
Record name 1H-Indole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Next, a solution of indole-3-carbonyl chloride was prepared. A well-stirred suspension of indole-3-carboxylic acid (67.7 mg, 0.42 mmol) in dry DCM (2 ml) containing a small amount of dimethylformamide (DMF) (20 μL) was treated with oxalyl chloride (0.84 mmol, 107 mg, 72 μL) at 0° C. Following addition to the oxalyl chloride, the mixture was stirred for 20 minutes at 23° C., producing a clear, slightly yellow solution. This solution was evaporated to dryness in vacuo at 0.1 Torr to ensure removal of excess oxalyl chloride, and was subsequently re-dissolved in 2 ml of dry DCM.
Quantity
67.7 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 μL
Type
reactant
Reaction Step Two
Quantity
72 μL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Indole 3-carboxylic acid, (2.0 g) was dissolved in 5 ml of SOCl2. The mixture was heated to reflux for 30 minutes. Removal of excess of SOCl2 under vacuum provided intermediate 9, indole 3-carbonyl chloride, which was carried to the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1H-indole-3-carboxylic acid (3.00 g, 18.6 mmol) was suspended in 1,2-dichloroethane (15 mL), and oxalyl chloride (2.42 mL, 25.38 mmol) was added dropwise. To this reaction liquor, a catalytic amount of DMF (one drop) was added, and the reaction liquor was stirred for one hour at room temperature. The solvent of the reaction mixture was distilled off under reduced pressure, to obtain 1H-indole-3-carboxylic acid chloride as a solid. The obtained acid chloride was suspended in 1,2-dichloroethane (20 mL), and (4-amino-2,5-dichlorophenyl)acetic acid ethyl ester hydrochloride (4.82 g, 16.92 mmol) was added thereto. The mixture was heated to ref lux for 18 hours with stirring. The reaction mixture was left to cool naturally to room temperature, and then the solvent was distilled off under reduced pressure. The obtained solids were dissolved in chloroform (100 mL), washed with a saturated aqueous solution of sodium hydrogen carbonate and water, and dried over anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The obtained solids were collected by filtration using hexane, to obtain [2,5-d]chloro-4-[(1H-indol-3-ylcarbonyl)amino]phenyl]acetic acid ethyl ester (5.95 g, 90%) as a solid. This compound was used in the subsequent reaction without performing further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
I Nicolaou, VJ Demopoulos - Journal of heterocyclic chemistry, 1998 - Wiley Online Library
… However, in the cases with the π electron rich 1‐phenyl‐1H‐pyrrole‐3‐carbonyl chloride and 1‐methyl‐1H‐indole‐3‐carbonyl chloride significant C‐2 substitution occured, resulting in …
Number of citations: 18 onlinelibrary.wiley.com
K Tsujikawa, T Yamamuro, K Kuwayama… - Forensic …, 2014 - Springer
Quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC) is a newly introduced synthetic cannabinoid in the drug market. This drug was found to undergo thermal decomposition during …
Number of citations: 57 link.springer.com
P Ranjan - 2011 - eprints.iiserkol.ac.in
… has been attempted to synthesize 1-(1-benzyl-1H-indol-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one through copper free Sonogashira reaction condition using 1H-indole-3-carbonyl chloride …
Number of citations: 0 eprints.iiserkol.ac.in
AR Blaazer, JHM Lange, MAW van der Neut… - European journal of …, 2011 - Elsevier
… To a solution of freshly prepared 1-pentyl-1H-indole-3-carbonyl chloride (1.14 g, 3.51 mmol) in 65 mL CH 2 Cl 2 was added DIPEA (0.73 mL, 4.22 mmol) which formed a white fog upon …
Number of citations: 75 www.sciencedirect.com
J Nakajima, M Takahashi, N Uemura, T Seto… - Forensic …, 2015 - Springer
… Synthesis of 1-pentyl-1H-indole-3-carbonyl chloride was performed as follows. 1-Pentyl-1H-… After 5 min of stirring at the same temperature, 1-pentyl-1H-indole-3-carbonyl chloride (540 …
Number of citations: 15 link.springer.com
CGL Veale, KA Lobb, R Zoraghi, JP Morrison… - Tetrahedron, 2014 - Elsevier
… Mechanistically the reaction proceeds via a glyoxal chloride intermediate, followed by thermolytic decarbonylation41, 42 to yield the extremely labile 1H-indole-3-carbonyl chloride. …
Number of citations: 17 www.sciencedirect.com
AS Karpov, TJJ Mueller - Synthesis, 2003 - thieme-connect.com
… Extension of this three-component pyrimidine synthesis to 1-(phenylsulfonyl)-1H-indole-3-carbonyl chloride (1g), bearing a base sensitive protecting group, reveals a remarkable effect …
Number of citations: 168 www.thieme-connect.com
C Zhang, D Xu, J Wang, C Kang - Russian Journal of General Chemistry, 2017 - Springer
… As outlined in Scheme 2, N-(benzothiazol-2-yl)1H-indole-3-carboxamide derivatives 10a–10d were obtained from the intermediates 1H-indole-3-carbonyl chloride 9 and benzothiazol-2-…
Number of citations: 22 link.springer.com
MF Brana, A Gradillas, AG Ovalles, B López… - Bioorganic & medicinal …, 2006 - Elsevier
New compounds, structurally related to the potent protein kinase C inhibitor staurosporine, with a bisindolylpyrazolone framework and substituted on the pyrazolone nitrogens with N,N-…
Number of citations: 137 www.sciencedirect.com
CM Abuhaie, E Bîcu, B Rigo, P Gautret, D Belei… - Bioorganic & medicinal …, 2013 - Elsevier
… The reaction of the 1H-indole-3-carbonyl chloride 17 with the phenothiazine did not lead to the N-acylation product, but gave the Friedel–Crafts acylation product 24 (Scheme 1). The …
Number of citations: 46 www.sciencedirect.com

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